Product packaging for Bromoxylenol blue(Cat. No.:)

Bromoxylenol blue

Cat. No.: B1330838
M. Wt: 568.3 g/mol
InChI Key: MRDOFVRMTNWMDA-UHFFFAOYSA-N
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Description

Historical Trajectory and Foundational Role in Chemical Research

Bromoxylenol blue, known chemically as 3′,3′′-dibromo-p-xylenol sulfonphthalein, is a significant member of the sulfonphthalein family of dyes. While the precise date of its first synthesis is not prominently documented, its development is intrinsically linked to the broader history of synthetic indicators that began in the late 19th and early 20th centuries. The foundational work on the parent phthalein dyes was conducted by the German chemist Adolf von Baeyer in 1871. This led to the creation of the sulfonphthalein group, which are synthesized from o-sulfobenzoic acid anhydride (B1165640) and various phenols.

The systematic investigation into this class of compounds, including work by scientists like W.R. Orndorff and I.M. Kolthoff, led to the development of a series of indicators with distinct pH transition ranges. These indicators became crucial tools in analytical chemistry. This compound emerged from this era of chemical innovation, created by the bromination of xylenol blue. This modification was strategically designed to shift the indicator's pKa value, providing a precise color transition within a specific segment of the pH scale. Its foundational role in research is rooted in its utility as a reliable acid-base indicator, enabling accurate pH determination in titrations and other analytical procedures long before the widespread availability of electronic pH meters.

Structural Classification and Distinctions within the Sulfonphthalein Family of pH Indicators

This compound is classified as a triphenylmethane (B1682552) dye, belonging to the sulfonphthalein sub-family. The core structure of all sulfonphthaleins features a sultone ring, which is an intramolecular cyclic ester of a sulfonic acid. This central structure is bonded to two phenolic rings. The specific properties of each indicator within this family are determined by the substituent groups attached to these phenol (B47542) rings.

In this compound, the phenolic component is derived from p-xylenol, which is characterized by two methyl groups on each phenol ring. Furthermore, it possesses two bromine atoms, which are strongly electron-withdrawing. These substituents are critical in determining the molecule's acidity and, consequently, its pH transition range. The color change from yellow in acidic solutions to blue in alkaline solutions corresponds to the deprotonation of the phenolic hydroxyl groups. sigmaaldrich.com This deprotonation leads to a structural rearrangement, creating a highly conjugated quinoidal structure that absorbs light at a longer wavelength, resulting in the observed blue color.

The primary distinction between this compound and other sulfonphthaleins lies in these substituents and their influence on the molecule's electronic properties and pH range.

Table 1: Comparison of this compound with Other Sulfonphthalein Indicators

IndicatorKey SubstituentspH Transition RangeAcid ColorBase Color
This compound-Br, -CH₃6.0 – 7.6YellowBlue
Xylenol Blue-CH₃1.2 – 2.8 and 8.0 – 9.6Red / YellowYellow / Blue-Violet
Bromothymol Blue-Br, -CH(CH₃)₂6.0 – 7.6YellowBlue
Bromocresol Green-Br, -CH(CH₃)₂3.8 – 5.4YellowBlue
Phenol RedNone6.8 – 8.2YellowRed

Overarching Academic Significance and Interdisciplinary Research Relevance of this compound

The significance of this compound extends far beyond its traditional role in acid-base titrations. Its well-defined colorimetric properties have made it a valuable compound in a variety of modern, interdisciplinary research fields. It is routinely used for the photometric determination of carboxylic acid impurities in organic liquids and polymers. sigmaaldrich.com

In materials science and sensor technology, this compound is a key component in the development of optical pH sensors and biosensors. sigmaaldrich.com These sensors leverage the dye's distinct color change to create visual or light-based detection systems. For instance, it has been incorporated into fiber-optic biosensors for the detection of pesticides. sigmaaldrich.com

More advanced applications demonstrate its interdisciplinary value. Research has shown its use in the preparation of colorimetric sensor arrays, which have been investigated for applications such as screening for lung cancer by detecting volatile organic compounds. Furthermore, the compound has been utilized as a model dye in environmental science to study the photocatalytic degradation of pollutants. Its derivatives have also been explored in the synthesis of novel compounds with potential antifungal activity. sigmaaldrich.com These diverse applications underscore this compound's enduring relevance as a core research compound in analytical chemistry, materials science, environmental studies, and biomedical diagnostics.

Table 2: Properties of this compound

PropertyValue
Chemical Name3′,3′′-Dibromo-p-xylenol sulfonphthalein
SynonymThis compound (BXB)
Molecular FormulaC₂₃H₂₀Br₂O₅S
pH Transition Range6.0 – 7.6
Color in AcidYellow
Color in BaseBlue
Melting Point218 °C (decomposes)
CAS Number40070-59-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20Br2O5S B1330838 Bromoxylenol blue

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H20Br2O5S

Molecular Weight

568.3 g/mol

IUPAC Name

2-bromo-4-[3-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3,6-dimethylphenol

InChI

InChI=1S/C23H20Br2O5S/c1-11-9-16(13(3)19(24)21(11)26)23(17-10-12(2)22(27)20(25)14(17)4)15-7-5-6-8-18(15)31(28,29)30-23/h5-10,26-27H,1-4H3

InChI Key

MRDOFVRMTNWMDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)Br)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C

Origin of Product

United States

Advanced Spectroscopic and Photophysical Investigations of Bromoxylenol Blue

Ultraviolet-Visible (UV-Vis) Spectroscopy of Bromoxylenol Blue

This compound is a sulfonephthalein dye that exhibits distinct color changes in response to variations in pH, making it a valuable acid-base indicator. analchemres.org Its UV-Visible absorption spectrum is highly sensitive to the chemical environment, a characteristic that is harnessed for various analytical applications.

pH-Dependent Absorption Spectra and Associated Spectral Shifts

The UV-Visible absorption spectrum of this compound undergoes significant changes with varying pH. In aqueous solutions, it displays a single color transition from yellow in acidic to neutral media to blue in alkaline conditions. analchemres.orgchempap.org This transition corresponds to the deprotonation of the phenolic hydroxyl group. analchemres.orgchempap.org

At a low pH, the acidic form of the indicator predominates, exhibiting an absorption maximum in the yellow region of the spectrum. As the pH increases, the equilibrium shifts towards the basic, deprotonated form, resulting in a new absorption band at longer wavelengths, perceived as blue. chempap.org This shift to a longer wavelength (bathochromic shift) is a hallmark of the acid-base equilibrium of sulfonephthalein dyes.

A related indicator, bromothymol blue, shows a similar pH-dependent color change. In acidic solutions (pH < 6.6), it is yellow, and in basic solutions (pH > 7.6), it is blue. scielo.br The absorption peak for the acidic form is around 433-435 nm, while the basic form absorbs maximally at approximately 615-620 nm. scielo.brresearchgate.netsciencesalecole.org In the intermediate pH range, solutions of bromothymol blue appear green due to the presence of both the acidic and basic forms. scielo.br

The following table summarizes the pH-dependent absorption maxima for bromothymol blue, a compound structurally similar to this compound, providing an illustrative example of the spectral shifts observed in this class of indicators.

Table 1: pH-Dependent Absorption Maxima of Bromothymol Blue

pH Range Predominant Form Color Absorption Maximum (λmax)
< 6.0 Acidic (HIn) Yellow ~433 nm researchgate.net
> 7.6 Basic (In⁻) Blue ~616 nm researchgate.net

Determination of Molar Absorptivity and Its Application in Quantitative Analysis

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a crucial parameter for quantitative analysis using Beer-Lambert's law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For pH indicators like this compound, the molar absorptivity of both the acidic (HIn) and basic (In⁻) forms can be determined by measuring the absorbance of solutions at known concentrations under conditions where one form is exclusively present (i.e., at very low and very high pH values).

For instance, studies on the related compound bromothymol blue have determined the molar absorptivities of its acidic and basic forms at their respective absorption maxima. The acidic form of bromothymol blue has a molar absorptivity of 16,600 M⁻¹cm⁻¹ at 430 nm, while the basic form has a molar absorptivity of 38,000 M⁻¹cm⁻¹ at 620 nm. sciencesalecole.org These values can be used to determine the concentration of the indicator in a solution of unknown concentration or to quantify the relative amounts of the acidic and basic forms at a given pH.

The following table provides molar absorptivity data for the acidic and basic forms of bromothymol blue at different wavelengths.

Table 2: Molar Absorptivity of Bromothymol Blue Forms

Wavelength Molar Absorptivity of Acidic Form (ε_HIn) (M⁻¹cm⁻¹) Molar Absorptivity of Basic Form (ε_In⁻) (M⁻¹cm⁻¹)
430 nm 16,600 sciencesalecole.org 3,460 sciencesalecole.org
620 nm 0 sciencesalecole.org 38,000 sciencesalecole.org

Analysis of Isosbestic Points and Species Distribution Diagrams

When the absorption spectra of a substance at various pH values are plotted on the same graph, they often intersect at one or more specific wavelengths. These points of intersection are known as isosbestic points. wikipedia.org At an isosbestic point, the molar absorptivity of the acidic and basic forms of the indicator are equal. wikipedia.org The presence of a sharp isosbestic point is a strong indication that only two interconverting species are present in the solution. unisi.it

For bromothymol blue, isosbestic points have been observed at approximately 325 nm and 498 nm. wikipedia.orgunisi.it The existence of these points confirms that the color change is primarily due to the equilibrium between the acidic and basic forms.

Species distribution diagrams, which plot the fraction of each species (acidic and basic form) as a function of pH, can be constructed from spectrophotometric data. These diagrams provide a visual representation of the pH range over which the indicator changes color and can be used to determine the pKa of the indicator. researchgate.netresearchgate.net

Fluorescence Spectroscopy Studies of this compound and its Forms

While primarily known as an absorption-based indicator, the fluorescence properties of this compound and related sulfonephthalein dyes have also been investigated. ntu.edu.sgresearchgate.net Fluorescence spectroscopy provides insights into the excited-state properties of molecules.

Studies on similar dyes have shown that the fluorescence emission can be influenced by factors such as the solvent and the specific form of the dye (acidic or basic). ntu.edu.sg For example, research on dye-sensitized solar cells has utilized fluorescence spectra to understand the photoelectrical properties of this compound. ntu.edu.sgresearchgate.net

Examination of Molecular Optical Properties and Oscillator Strengths

The optical properties of this compound are fundamentally linked to its molecular structure and electronic transitions. Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), can be employed to understand these properties. ntu.edu.sg

The oscillator strength (f) is a dimensionless quantity that expresses the probability of a particular electronic transition. A higher oscillator strength corresponds to a stronger absorption. For this compound in the gas phase, the strongest oscillator strength is for the first excited state (S1) with a value of 0.0092, corresponding to an electron transfer from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). ntu.edu.sg In a solvent like ethanol (B145695), this value increases to 0.0128 for the S1 state. ntu.edu.sg

Experimental and theoretical studies have shown that the absorption region for this compound is between 275 nm and 500 nm in the gas phase and between 270 nm and 475 nm in ethanol. ntu.edu.sg The maximum absorption peak (λmax) for this compound in ethanol has been experimentally determined to be 426 nm. ntu.edu.sg

Systematic Research on Solvent Effects on the Spectroscopic Characteristics of this compound

The spectroscopic properties of this compound are influenced by the surrounding solvent, a phenomenon known as solvatochromism. The polarity of the solvent and its ability to form hydrogen bonds can affect the energy levels of the ground and excited states of the dye, leading to shifts in the absorption maximum.

For the related compound bromophenol blue, studies have shown that the absorption maximum shifts in different solvents. raftpubs.com For instance, in water, the λmax is 580 nm, while in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), two absorption bands are observed, with the longer wavelength peak appearing at 620 nm and 598 nm, respectively. raftpubs.com A greater possibility of hydrogen bonding by the solvent generally leads to a hypsochromic (blue) shift. raftpubs.com

The following table shows the effect of different solvents on the absorption maxima of bromophenol blue.

Table 3: Effect of Solvents on the λmax of Bromophenol Blue

Solvent λmax 1 (nm) λmax 2 (nm)
Water 580 raftpubs.com -
Dimethylformamide (DMF) 440 raftpubs.com 620 raftpubs.com
Dimethyl Sulfoxide (DMSO) 420 raftpubs.com 598 raftpubs.com
Propanol 438 raftpubs.com 620 raftpubs.com

Mechanistic Elucidation of Bromoxylenol Blue S Ph Indicating Functionality

Detailed Analysis of Acid-Base Equilibria and Protonation-Deprotonation Processes

Bromoxylenol blue is a diprotic acid, meaning it can donate two protons. nih.gov The molecule's equilibrium in an aqueous solution involves the transition between its protonated (acidic) and deprotonated (basic) forms. labxchange.org In strongly acidic conditions (pH below 6.0), the indicator exists predominantly in its protonated, yellow form. labxchange.org50webs.com As the pH of the solution increases, the hydroxyl group on one of the phenol (B47542) rings loses a proton. labxchange.org50webs.com This deprotonation event leads to a shift in the chemical equilibrium towards the formation of the deprotonated, blue-colored species. labxchange.orgscienceready.com.au At a pH equal to the indicator's pKa, the concentrations of the protonated and deprotonated forms are equal, resulting in a green appearance, which is a mixture of the yellow and blue forms. researchgate.net

The general equilibrium for a pH indicator like this compound can be represented as:

HIn ⇌ H⁺ + In⁻ truman.edu

Where HIn is the protonated form (yellow) and In⁻ is the deprotonated form (blue). scienceready.com.au An increase in H⁺ concentration (lower pH) shifts the equilibrium to the left, favoring the HIn form, while a decrease in H⁺ concentration (higher pH) shifts it to the right, favoring the In⁻ form. scienceready.com.au The presence of electron-withdrawing bromine atoms and electron-donating alkyl groups on the molecule influences its active pH indication range. wikipedia.org

Advanced Methodologies for the Determination of Acidity Constants (pKa) of this compound

The acidity constant (pKa) is a quantitative measure of the strength of an acid in solution. For a pH indicator, the pKa value corresponds to the pH at which the indicator is halfway through its color change. scienceready.com.au Several advanced methods are employed to determine the pKa of this compound with high accuracy.

Spectrophotometry is a widely used and accurate technique for determining the pKa of pH indicators. researchgate.netscirp.org This method involves measuring the absorbance of light by a solution of the indicator at various pH values. researchgate.netscribd.com The protonated and deprotonated forms of this compound have distinct absorption spectra; the acidic (yellow) form shows maximum absorbance around 433-434 nm, while the basic (blue) form has its peak absorbance at approximately 615-620 nm. researchgate.netflowinjectiontutorial.comscielo.br

By measuring the absorbance at these wavelengths across a range of pH values, a sigmoid curve is obtained when absorbance is plotted against pH. scribd.comflowinjectiontutorial.com The inflection point of this curve corresponds to the pKa of the indicator. flowinjectiontutorial.com Alternatively, the Henderson-Hasselbalch equation can be utilized, where the pKa is determined by plotting pH versus the logarithm of the ratio of the concentrations of the deprotonated to the protonated forms. scribd.com The pKa is the pH at which this ratio is equal to one (log(1) = 0). scienceready.com.au The presence of an isosbestic point, a wavelength at which the absorbance remains constant regardless of pH, indicates that only two species (the acidic and basic forms) are involved in the equilibrium. researchgate.net For bromothymol blue, an analog of this compound, isosbestic points have been identified at approximately 498 nm. researchgate.net

Table 1: Spectrophotometrically Determined pKa Values for this compound and Related Sulfonephthalein Indicators

Indicator pKa Value Wavelengths Used (nm) Reference
This compound ~7.5 433, 617 rsc.org
Bromothymol Blue 7.1 453, 617 researchgate.net
Bromothymol Blue 7.3 620 flowinjectiontutorial.com
Bromophenol Blue 4.1 436, 592 researchgate.net
Phenol Red 7.9 430, 560 researchgate.net

Solution scanometry is a newer, simpler, and more economical method for determining the pKa of indicators like this compound. researchgate.net This technique utilizes a flatbed scanner to capture images of the indicator in solutions of varying pH held in specialized cells, such as holes in a Plexiglas® sheet. researchgate.netresearchgate.net The captured images are then analyzed using software to determine the red, green, and blue (RGB) color values. researchgate.net

The RGB values, or absorbances derived from them, are plotted against pH to generate a titration curve, from which the pKa can be calculated. rsc.org Studies have shown that the pKa values obtained for various indicators, including this compound, using solution scanometry are in good agreement with those determined by traditional spectrophotometric methods. rsc.orgresearchgate.net This method's simplicity and the portability of the required equipment make it a valuable tool for chemical analysis. researchgate.net

The pKa value of an indicator can be influenced by the ionic strength of the solution. ruc.dk The thermodynamic pKa is the value extrapolated to zero ionic strength. As the ionic strength of a solution increases, the apparent pKa of an indicator like bromothymol blue can shift. d-nb.info This is due to the effect of ions in the solution on the activity coefficients of the protonated and deprotonated forms of the indicator. ruc.dk

Studies on bromothymol blue have shown that increasing the ionic strength with a background electrolyte like NaCl can lead to a decrease in the apparent pKa value. nih.gov For instance, one study reported apparent pKa1 values of 1.48 and 1.00 in 0.1 M and 1.0 M NaCl solutions, respectively. nih.gov To determine the thermodynamic pKa, measurements are typically made at various ionic strengths, and the results are extrapolated to zero ionic strength. science.gov Understanding the effect of ionic strength is crucial for accurate pH measurements in solutions with high salt concentrations. ruc.dk

Structural Transformations Underlying the Chromatic Transition of this compound (e.g., Quinoid-Phenolate Forms)

The color change of this compound is a direct result of a significant structural transformation upon deprotonation. labxchange.orgscience.gov In its acidic, yellow form, the molecule exists in a non-conjugated, lactone or sultone ring structure. Recent studies on the closely related bromothymol blue suggest that the acidic form is actually a pure quinoid structure. researchgate.netscience.gov

Upon an increase in pH, the molecule undergoes deprotonation of a phenolic hydroxyl group. labxchange.org50webs.com This leads to a rearrangement of the electronic structure, opening the lactone/sultone ring and forming a highly conjugated system. 50webs.com This basic, blue form is characterized by a quinoid-phenolate structure. researchgate.netscience.gov The extended conjugation in the deprotonated form allows the molecule to absorb light at a longer wavelength (lower energy), resulting in the observed blue color. labxchange.orglabxchange.org The yellow form, with its less conjugated system, absorbs light at a shorter wavelength (higher energy). labxchange.org

Theoretical Models Explaining the Color Change Mechanism of this compound

Theoretical models, particularly those based on quantum chemistry, have been instrumental in elucidating the color change mechanism of sulfonephthalein indicators like this compound. science.gov Advanced molecular dynamics (MD) methods and time-dependent density functional theory (TD-DFT) calculations can be used to predict the structures and electronic spectra of the different forms of the indicator. science.govuva.nl

These computational approaches have confirmed that the color change is due to the transition between different electronic states associated with the structural changes. science.gov For bromothymol blue, quantum chemical calculations have supported the model where the yellow acidic form is a pure quinoid structure and the blue basic form is a quinoid-phenolate structure. researchgate.netscience.gov The TD-DFT calculations can accurately predict the peak shifts in the electronic absorption spectra that correspond to the observed color change. science.gov These theoretical models provide a molecular-level understanding of the factors that govern the pKa and the chromatic properties of this compound.

Computational and Quantum Chemical Studies on Bromoxylenol Blue

Density Functional Theory (DFT) Investigations of Bromoxylenol Blue

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It has been effectively applied to this compound to understand its fundamental chemical properties. ntu.edu.sgsemanticscholar.org

Theoretical studies have utilized DFT to determine the optimized molecular geometry and analyze the electronic structure of this compound. ntu.edu.sgresearchgate.net These calculations are foundational for understanding the molecule's stability and reactivity. The electronic structure, including the distribution of molecular orbitals, is key to interpreting its behavior in various chemical environments. ntu.edu.sg Investigations into its photoelectrical properties for applications in dye-sensitized solar cells have been based on these fundamental DFT calculations. ntu.edu.sgsemanticscholar.org The chemical structure of this compound consists of a central sultone ring connected to two 2-bromo-3,5-dimethylphenol (B2367329) groups. ntu.edu.sgresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. materialsciencejournal.org For this compound, the energy levels of these orbitals and the resulting HOMO-LUMO energy gap have been calculated using DFT. ntu.edu.sg

The HOMO acts as an electron donor, while the LUMO is the electron acceptor. materialsciencejournal.org The energy gap between them is a critical parameter that helps determine molecular stability and the electronic transition properties of the molecule. materialsciencejournal.org In studies related to its use as a sensitizer (B1316253) in solar cells, the electron density distributions of the HOMO and LUMO levels are analyzed. For this compound, electron density at the HOMO level is primarily located on the two 2-bromo-3,5-dimethylphenol moieties. ntu.edu.sg This distribution is significant for understanding charge transfer processes. ntu.edu.sg

Interactive Table: Frontier Molecular Orbital (FMO) Properties of this compound

Molecular Orbital Description Role in Electronic Transitions
HOMO Highest Occupied Molecular Orbital Electron-donating orbital involved in the initial excitation.
LUMO Lowest Unoccupied Molecular Orbital Electron-accepting orbital, the primary destination for excited electrons.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Influences the molecule's stability and the energy required for electronic excitation. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting and interpreting the chemical reactivity of a molecule. ntu.edu.sgresearchgate.net It visually represents the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attacks. ntu.edu.sg

DFT calculations have been used to generate MEP maps for this compound. ntu.edu.sgresearchgate.net On these maps, different colors denote varying electrostatic potentials. Typically, red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic reactions. Green represents areas of zero potential. ntu.edu.sg The MEP analysis for this compound helps in understanding its reactive behavior and intermolecular interactions. ntu.edu.sgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties of this compound

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for calculating the excited-state properties of molecules, such as their optical absorption spectra. nih.gov It has been successfully used to investigate the photoelectrical and optical characteristics of this compound. ntu.edu.sgsemanticscholar.org

TD-DFT calculations have been performed to simulate the UV-Vis absorption spectra of this compound in both the gas phase and in a solvent like ethanol (B145695). ntu.edu.sgresearchgate.net These theoretical spectra are then compared with experimental data to validate the computational model. ntu.edu.sg

Experimental measurements show that this compound in ethanol has a maximum absorption peak (λmax) at 426 nm. ntu.edu.sgsemanticscholar.org Theoretical calculations using the TD-DFT/PBEPBE/6-311G(d,p) method predict an absorption region between 275 nm and 500 nm. ntu.edu.sgsemanticscholar.org In the solvent phase (ethanol), the calculated absorption region is between 270 nm and 475 nm. ntu.edu.sg The correlation between the theoretical and experimental data, while showing some differences due to the complexity of experimental conditions versus the single-molecule consideration in calculations, confirms the main absorption features of the dye. ntu.edu.sg

Interactive Table: Comparison of Experimental and Theoretical UV-Vis Absorption Data for this compound

Medium Method Maximum Absorption (λmax) / Region Source
Ethanol Experimental 426 nm ntu.edu.sgsemanticscholar.org
Gas Phase Theoretical (TD-DFT) 275 nm–500 nm ntu.edu.sg

TD-DFT is also employed to analyze the nature of electronic transitions and excited states. ntu.edu.sg This includes determining the oscillator strength, which is a measure of the intensity of an electronic transition, and identifying the orbitals involved. ntu.edu.sgsemanticscholar.org

For this compound, the most significant transition is to the first excited state (S1), which has the strongest oscillator strength (a calculated value of 0.0128). ntu.edu.sgsemanticscholar.org This transition is characterized by the transfer of an electron from the HOMO to the LUMO (H→L). ntu.edu.sgsemanticscholar.org Other calculated excited states in the gas phase include the S2 state, corresponding to an H→L+1 transition, and the S3 state, which involves an H-1→L+1 transition. ntu.edu.sg This detailed analysis of excited states and electron transfer dynamics is fundamental to understanding the photophysical processes that govern the performance of this compound in applications like DSSCs. ntu.edu.sg

Interactive Table: Calculated Excited State Transitions for this compound

Excited State Oscillator Strength (f) Primary Electron Transition Source
S1 0.0128 HOMO → LUMO ntu.edu.sgsemanticscholar.org
S2 (gas phase) N/A HOMO → LUMO+1 ntu.edu.sg

| S3 (gas phase) | N/A | HOMO-1 → LUMO+1 | ntu.edu.sg |

Investigation of First Hyperpolarizability Density and Non-Linear Optical Behavior

Computational studies utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to investigate the non-linear optical (NLO) properties of this compound. ntu.edu.sgntu.edu.sg These theoretical approaches are crucial for understanding the molecular response to an applied electric field, which is fundamental to the development of new materials for photonic and optoelectronic applications.

Key parameters that characterize the NLO properties of a molecule include the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). ntu.edu.sg The first hyperpolarizability is a measure of the second-order NLO response of a molecule. For this compound, the total dipole moment has been calculated to be 9.0229 D. ntu.edu.sg

The calculated first hyperpolarizability (β) for this compound is significant, indicating its potential as an NLO material. ntu.edu.sg The value is primarily influenced by the electronic structure and intramolecular charge transfer within the molecule.

Parameter Calculated Value for this compound
Total Dipole Moment (μ_tot_) 9.0229 D
First Hyperpolarizability (β) 549.022 x 10⁻³⁰ esu
Table 1: Calculated dipole moment and first hyperpolarizability of this compound. ntu.edu.sg

The theoretical investigation of this compound's NLO properties is instrumental in predicting its performance in applications such as dye-sensitized solar cells, where efficient charge transfer and separation are paramount. ntu.edu.sgntu.edu.sgresearchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior of this compound

Synthesis, Derivatization, and Advanced Material Integration of Bromoxylenol Blue

Synthetic Pathways to Bromoxylenol Blue and its Analogues

The synthesis of this compound and its analogues, such as bromothymol blue and bromophenol blue, generally follows established chemical pathways for sulfonphthalein dyes. The common method involves the electrophilic substitution of a phenol (B47542) derivative onto 2-sulfobenzoic anhydride (B1165640) (o-sulfobenzoic acid anhydride).

For closely related analogues like bromophenol blue, the synthesis is achieved by the slow addition of excess bromine to a heated solution of phenolsulfonphthalein in glacial acetic acid. wikipedia.org Similarly, bromothymol blue is synthesized by adding elemental bromine to thymol blue in a glacial acetic acid solution. wikipedia.orgstackexchange.com This bromination of a simpler sulfonphthalein precursor is a key step. While specific literature detailing the industrial synthesis of this compound is not as prevalent, the fundamental approach involves the reaction of a brominated xylenol derivative with o-sulfobenzoic anhydride or the direct bromination of xylenol blue. These solvent-based methods, while effective, are being challenged by more environmentally benign, solvent-free approaches that utilize sulfuric acid as a condensing agent in a single-pot reaction between saccharin and the corresponding phenol. researchgate.net

Integration of this compound into Polymer Matrices and Composite Materials

The incorporation of organic dyes like this compound into polymer matrices is a key strategy for developing functional materials. These composites can be used in sensors, optical data storage, and optoelectronic devices. researchgate.netresearchgate.net The dye molecules can be physically dispersed within the polymer or chemically bonded to the polymer chains. The choice of polymer is crucial and often involves materials with good optical transparency and processability, such as poly(methyl methacrylate) (PMMA) or methylcellulose. proquest.com The integration process aims to achieve a uniform dispersion of the dye, as molecular aggregation can affect the optical properties of the composite material. acs.org

Fabrication and Structural Characterization of this compound Thin Films

Thin films of this compound-polymer composites can be fabricated using various techniques, including spin coating, solution casting, and thermal evaporation. researchgate.netdesy.de The spin coating technique, for example, allows for the creation of uniform films with controlled thickness by depositing a solution of the polymer and dye onto a spinning substrate. researchgate.net

Structural characterization of these thin films is essential to understand their properties. X-ray Diffraction (XRD) is used to determine the crystalline or amorphous nature of the film. For instance, studies on similar dye-doped films have shown that the incorporation of the dye can alter the crystallinity of the polymer matrix. researchgate.net

Development of Polymer-Dye Composites for Optoelectronic Applications

Polymer-dye composites are being extensively investigated for their potential in optoelectronic devices, such as organic solar cells and photodetectors. researchgate.netacs.orgmdpi.com The dye acts as a photosensitizer, absorbing light and initiating charge transfer processes within the polymer matrix. acs.org The efficiency of these devices is highly dependent on the optical and electronic properties of the composite, such as light absorption, charge carrier mobility, and the energy levels of the dye and polymer. acs.org Research in this area focuses on selecting appropriate dye-polymer pairs to optimize photon capture and minimize charge carrier recombination. acs.org The incorporation of dyes like this compound into polymer films can significantly modify the optoelectronic behavior of the host polymer, making them suitable for applications in photonic devices. proquest.com

Anchoring of this compound onto Functionalized Substrate Materials (e.g., Cellulose Fibers)

Immobilizing this compound onto solid substrates is important for creating reusable sensors and other functional materials. Cellulose fibers are an attractive substrate due to their abundance, biodegradability, and the presence of hydroxyl groups that can be functionalized. mdpi.com For sulfonated dyes, covalent grafting to carboxymethyl cellulose (CMC) can be achieved by first converting the sulfonic acid group on the dye to a more reactive sulfonyl chloride using an agent like thionyl chloride. This activated dye can then react with the hydroxyl groups of the cellulose to form a stable covalent bond. nih.gov

In a similar process for the related dye bromothymol blue (BTB), cellulose fibers were first modified to introduce cationic groups. These positively charged groups could then firmly anchor the negatively charged BTB molecules through strong electrostatic interactions, a process confirmed to be chemically controlled. mdpi.comresearchgate.net This method prevents the dye from leaching out, which is crucial for applications like pH-sensitive textiles or food packaging sensors. mdpi.comresearchgate.net

Comprehensive Structural and Morphological Characterization of Integrated Systems (e.g., XRD, FTIR, SEM)

A multi-technique approach is necessary to fully characterize systems where this compound is integrated into matrices or onto substrates.

X-ray Diffraction (XRD): This technique provides information about the crystalline structure of the materials. In studies of dye-polymer composites, XRD can reveal whether the dye molecules exist as crystalline aggregates within the polymer or if they have disrupted the semi-crystalline structure of the polymer itself. For instance, analysis of bromothymol blue films showed a nanocrystalline structure. researchgate.net Similarly, when anchoring dyes to cellulose, XRD can show changes in the cellulose's crystal structure (e.g., transformation from cellulose I to cellulose II) as a result of the chemical modification process. mdpi.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups and confirm chemical bonding. When anchoring a dye to a substrate, FTIR spectra can verify the presence of new bonds. For example, in studies involving bromophenol blue, specific bands in the FTIR spectrum are associated with S=O and S-O stretching vibrations, confirming the presence of the dye. researchgate.netresearchgate.net After immobilizing a dye onto a matrix, the appearance of characteristic dye peaks in the spectrum of the composite material confirms successful integration. researchgate.net

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the materials. It can reveal the uniformity of thin films, the porosity of composite materials, and the surface texture of functionalized fibers. acs.org For example, in the development of magnetic nanocomposites for bromophenol blue adsorption, SEM images showed a hexagonal rod-like structure. mdpi.comresearchgate.net When bromothymol blue was anchored to cellulose fibers, SEM images showed that the surface of the modified fibers became uniformly wrinkled. mdpi.com

Below is a data table summarizing the application of these characterization techniques to sulfonphthalein dye-integrated systems.

Technique Analyte Key Findings
XRD Bromothymol Blue Thin Films Confirmed the nanocrystalline structure of the deposited films. researchgate.net
XRD Modified Cellulose Fibers Proved that the quaternization process transformed the crystal structure from cellulose I to cellulose II. mdpi.comresearchgate.net
FTIR Bromophenol Blue Composites Bands around 745 cm⁻¹ and 1184 cm⁻¹ are associated with S-O and S=O stretching, confirming dye presence. researchgate.net
FTIR Dye-Functionalized Carboxymethyl Cellulose Confirms the covalent binding of the dye to the cellulose backbone through the appearance of new characteristic peaks. nih.gov
SEM Magnetic Fe₃O₄/MIL-88A Composite Revealed a hexagonal rod-like surface morphology of the composite used for dye adsorption. mdpi.comresearchgate.net
SEM Modified Cellulose Fibers Showed that the surface of cellulose fibers became clean and uniformly ridged or wrinkled after modification for dye anchoring. mdpi.com

Advanced Analytical Methodologies and Sensor Development Utilizing Bromoxylenol Blue

Innovation in pH Sensor Design and Fabrication with Bromoxylenol Blue

The development of reliable and reusable pH sensors is a major focus in analytical chemistry. This compound and its analogues, such as bromothymol blue, are frequently employed as the active sensing element in various sensor formats due to their sharp and reversible colorimetric response to pH changes.

Optical pH sensors offer a significant advantage over traditional electrode-based measurements as they are not susceptible to electromagnetic interference and can be miniaturized for remote or in-situ monitoring. This compound is an ideal candidate for these sensors, where it is immobilized onto a solid support, and changes in its absorbance or fluorescence are measured.

Recent applications include the development of optical sensors for high acidity measurements and the construction of fiber-optic biosensors for detecting substances like pesticides. tandfonline.com The core principle involves entrapping the dye within a matrix that is permeable to hydrogen ions but prevents the dye from leaching. Common immobilization techniques include:

Sol-Gel Entrapment: The dye is mixed into a solution of precursors, such as tetraethyl orthosilicate (B98303) (TEOS), which then hydrolyzes and polycondenses to form a porous glass-like matrix with the dye molecules trapped inside. researchgate.net This method creates robust and stable sensor films.

Polymer Matrices: this compound can be incorporated into various polymer films. For instance, polypyrrole (Ppy) films doped with sulfonephthalein dyes have been developed, where the polymer matrix enhances the stability and sensitive range of the indicator. japsonline.com In other designs, the dye is immobilized in plasticized polyvinyl chloride (PVC) membranes, creating simple, flexible sensor strips suitable for applications like mapping pH gradients in marine sediments. tandfonline.com

Covalent Bonding: For maximum stability, the indicator can be chemically bonded to a support. This has been achieved by immobilizing similar dyes on polyacrylamide microspheres or silylated controlled-pore glasses, which are then fixed to the tip of an optical fiber. japsonline.comrjptonline.org

These fiber-optic sensors can be used for diverse purposes, from monitoring gastric pH to detecting the presence of mercury ions through enzyme inhibition, where the enzymatic reaction causes a local pH change detected by the immobilized dye. researchgate.net

Sensor TypeImmobilization MatrixAnalyte/ApplicationPrinciple of OperationReference
Fiber-Optic pH Sensor Polypyrrole (Ppy) FilmpH (1.5 - 11.0)Colorimetric change of the Ppy-dye film measured via absorbance. japsonline.com
Optical pH Sensor Strips Polyvinyl Chloride (PVC)pH in Marine SedimentsVisual color change of the immobilized dye on a plastic probe, analyzed via RGB values from photographs. tandfonline.com
Fiber-Optic Biosensor Alginate-Chitosan MembraneMercury (Hg(II)) IonsInhibition of immobilized urease by Hg(II) prevents a pH change, which is monitored by the co-immobilized dye. researchgate.netjapsonline.com
Sol-Gel Based Optical Sensor Tetraethyl Orthosilicate (TEOS)pH (2.5 - 11.0)Absorbance change of a multi-indicator (including analogues) sol-gel film. rdd.edu.iq

Potentiometric sensors measure the potential difference between a working electrode and a reference electrode, which relates to the concentration of a specific analyte. While traditional potentiometric pH measurement relies on glass electrodes, novel indicator electrodes have been developed using dyes like this compound.

One approach involves creating a modified electrode by coating a conductive glass film with a sol-gel matrix containing the this compound indicator. researchgate.net This "glass/indicator electrode" serves as the sensor in potentiometric acid-base titrations. researchgate.net The potential of this sensor electrode changes in response to the pH of the solution, providing a clear endpoint for titrations of various acids (e.g., hydrochloric acid, acetic acid) with a strong base like sodium hydroxide. researchgate.net This method provides a reliable alternative to traditional colorimetric or glass electrode-based titrations. researchgate.net

In a related innovation, the potentiometric response of an ion-selective electrode (ISE) has been used to directly drive the color change of an electrochromic film, creating a self-powered optical sensor. brieflands.com While this system doesn't use this compound in the final device, the performance of such new technologies is often benchmarked against the predictable pH response of standard indicators like this compound to validate their accuracy and demonstrate advantages, such as insensitivity to the ionic strength of the sample solution. brieflands.com

The integration of nanomaterials into sensor design has led to significant improvements in sensitivity and detection limits. Nanosensor platforms utilizing this compound (or its analogues) leverage the high surface-area-to-volume ratio and unique electronic properties of nanomaterials.

One innovative nanosensor was developed for the ultrasensitive detection of bromothymol blue (BTB) itself, demonstrating the potential for monitoring such dyes in wastewater. proquest.com The sensor was constructed by modifying a glassy carbon electrode with titanium dioxide (TiO₂) nanoparticles and amine-functionalized multiwalled carbon nanotubes (NH₂-fMWCNTs). proquest.com This composite material enhanced the electrochemical signal of the dye, allowing for its detection at nanomolar concentrations. proquest.com The research highlights how nanomaterials can act as powerful transducers for electrochemical signals related to the dye.

Other research has focused on using gold nanoclusters (AuNCs) capped with bovine serum albumin (BSA) as fluorescent pH sensors. These nanoprobes exhibit pH-dependent fluorescence, and their response can be correlated with the colorimetric changes of traditional indicators like bromothymol blue. The small size of these nanosensors makes them suitable for high-resolution sensing and even for measurements within living cells.

Nanosensor PlatformNanomaterial(s)AnalyteDetection PrincipleLimit of Detection (LOD)Reference
Electrochemical Sensor TiO₂ NPs, NH₂-fMWCNTsBromothymol BlueSquare Wave Voltammetry (SWV) measuring the electrochemical oxidation of the dye.0.1 nM proquest.com
Fluorescent Sensor Bovine Serum Albumin-capped Gold Nanoclusters (BSA-AuNCs)pH (5.0 - 9.0)pH-dependent fluorescence quenching of the gold nanoclusters.N/A
Photocatalyst/Adsorbent Ag₂O NPs, Ni-doped SnO₂ NPsBromothymol BluePhotocatalytic degradation and adsorptive removal from wastewater.N/A proquest.com

Spectrophotometric Methods for Quantitative Chemical Analysis Employing this compound

Spectrophotometry is a widely used analytical technique based on measuring the amount of light absorbed by a chemical substance. The intense color of this compound and its ability to form complexes with other molecules make it a superb reagent for various spectrophotometric assays.

A prominent application of sulfonephthalein dyes, including this compound and its close analogue bromothymol blue, is in the quantitative determination of pharmaceutical compounds. tandfonline.com The method is based on the formation of an ion-pair complex between the acidic dye and a basic drug molecule. Most drug compounds contain a basic nitrogen atom that can be protonated in an acidic medium to form a cation. The anionic sulfonephthalein dye can then form a stable, colored ion-pair with this drug cation.

This ion-pair complex is typically extractable into an immiscible organic solvent, such as chloroform (B151607) or dichloromethane. This extraction step serves two purposes: it separates the drug from potentially interfering excipients in the pharmaceutical formulation and concentrates the analyte in the organic phase. The absorbance of the colored complex in the organic layer is then measured spectrophotometrically at a specific wavelength. The intensity of the color is directly proportional to the concentration of the drug.

This extractive spectrophotometric method has been successfully applied to a wide array of pharmaceuticals, demonstrating its versatility. The principle relies on the electrostatic interaction between the drug cation and the dye anion. Key parameters that are optimized for each drug include pH, dye concentration, choice of organic solvent, and shaking time to ensure complete complex formation and extraction.

Drug(s) AnalyzedDye ReagentSolventλmax (nm)Reference
Glimepiride Bromothymol BlueChloroform412
Doxycycline Bromothymol BlueNot Specified528
Itopride, Midodrine, Diclofenac, Mesalamine, Sumatriptan Bromothymol BlueChloroform410-414 tandfonline.com
Telmisartan, Propranolol, Bisoprolol, Carvedilol Bromothymol BlueDichloromethaneNot Specified tandfonline.com
Ciprofloxacin Bromothymol BlueChloroform421 japsonline.com
Sunitinib Bromothymol BlueChloroform425

Note: The examples above utilize the analogue Bromothymol Blue, but the ion-pair formation principle is directly applicable to this compound.

This compound is also utilized for the photometric determination of acidic impurities, specifically carboxylic acids, in various non-aqueous media such as organic liquids and polymers. tandfonline.com This method is crucial for quality control in industrial processes where the presence of acidic residues can affect product quality and stability.

The methodology often involves the use of an ion-pair of the indicator dye with a large quaternary ammonium (B1175870) cation, such as trinonyloctadecylammonium, dissolved in a non-polar solvent mixture (e.g., toluene-isopropanol). When this colored reagent solution is introduced to a sample containing carboxylic acid groups (e.g., residual acids in polyvinylchloride or oxidation products in petroleum), a reaction occurs. The carboxylic acid protonates the dye anion, causing a color change that can be measured photometrically. This technique is noted for its high sensitivity and suitability for routine analysis of acid content in oils, gasolines, and polymers.

Role of this compound in Advanced Separation Techniques

This compound (BXB), a member of the sulfonphthalein family of dyes, is structurally related to other well-known pH indicators and tracking dyes used in various biochemical and analytical separation techniques. sigmaaldrich.com Its chemical structure, 3′,3′′-dibromo-p-xylenol sulfonphthalein, gives it properties that are potentially valuable in methods requiring visual monitoring of process progression. sigmaaldrich.com

In gel electrophoresis, tracking dyes are essential for monitoring the progress of the separation process. These are typically small, negatively charged molecules that are loaded with the samples and migrate towards the anode, providing a visible front. geneticeducation.co.in The ideal tracking dye does not interact with the analyte molecules (like DNA, RNA, or proteins) and its migration rate relative to fragments of known sizes is well-characterized. geneticeducation.co.in

Common sulfonphthalein dyes used for this purpose include Bromophenol blue and, to a lesser extent, Bromothymol blue. This compound, while belonging to the same chemical family, is not as commonly cited in literature as a tracking dye for routine electrophoresis. However, its properties can be evaluated in comparison to its more established counterparts. Like other members of its family, BXB carries a negative charge at the neutral to slightly alkaline pH levels typical of electrophoresis buffers, which would allow it to migrate in the same direction as nucleic acids and proteins in an electric field. socialresearchfoundation.com

While direct comparative studies detailing the migration of this compound relative to specific DNA fragment sizes are not extensively available, a comparison of its physical and chemical properties with other standard dyes provides insight into its potential functionality.

DyeMolecular FormulaMolecular Weight (g/mol)pH Indicator RangeColor TransitionApproximate Migration Rate in 1% Agarose (B213101) Gel (DNA size)
This compoundC₂₃H₂₀Br₂O₅S568.276.0 - 7.6Yellow to Blue sigmaaldrich.comsigmaaldrich.comNot widely documented
Bromophenol BlueC₁₉H₁₀Br₄O₅S669.963.0 - 4.6Yellow to Blue/Purple abcam.com~300-500 bp abcam.com
Bromothymol BlueC₂₇H₂₈Br₂O₅S624.386.0 - 7.6Yellow to Blue rsc.orgUsed as indicator, less common as tracking dye
Xylene Cyanol FFC₂₅H₂₇N₂NaO₆S₂538.61N/A (Tracking Dye)N/A~4000 bp thermofisher.com

The utility of this compound as a tracking dye would depend on its migration characteristics in specific gel systems. Given its molecular weight is lower than that of Bromophenol blue, it might be expected to migrate at a different rate, potentially offering an alternative tracking front if its visibility and lack of interference with the sample were confirmed.

Development of Electrochemical Detection Strategies Utilizing this compound

The electrochemical properties of sulfonphthalein dyes, including this compound, have been harnessed for the development of advanced sensors and detection methods. These strategies often rely on the dye's ability to be oxidized or reduced at an electrode surface, with the resulting electrical signal being sensitive to the presence of a target analyte or changes in the chemical environment.

Research has been conducted to investigate the specific electrochemical characteristics of this compound. ntu.edu.sg In a study comparing this compound and Tetrabromophenol blue, cyclic voltammetry was employed to measure their photoelectrical and electrochemical properties. ntu.edu.sg The experiments, conducted in an ethanol (B145695) solvent with potassium nitrate (B79036) (KNO₃) as the supporting electrolyte, revealed key data about this compound's redox behavior. ntu.edu.sg

The onset oxidation potentials for this compound were determined from its cyclic voltammogram. ntu.edu.sg These values are critical for understanding the energy levels (specifically the Highest Occupied Molecular Orbital, or HOMO) of the dye, which is fundamental for its application in electrochemical devices like dye-sensitized solar cells or sensors. ntu.edu.sg

CompoundExperimental MethodSolventSupporting ElectrolyteMeasured Onset Oxidation Potentials (eV)Reference
This compoundCyclic VoltammetryEthanolKNO₃0.55 and -0.38 ntu.edu.sg

Beyond direct electrochemical analysis, this compound is noted for its application in the construction of pH sensors and optical sensors for measuring high acidity. sigmaaldrich.comsigmaaldrich.com These sensor applications, while sometimes photometric, are often based on electrochemical principles where the dye is immobilized on a substrate and its response to the environment is measured.

The broader field of electrochemical sensor development using related sulfonphthalein dyes provides a blueprint for potential strategies involving this compound. For example, extensive research on Bromothymol blue (BTB) shows its use in fabricating modified electrodes for detecting a range of substances. rsc.orgrsc.orgresearchgate.net In these strategies, BTB is often incorporated into a matrix, such as multi-walled carbon nanotubes, on a glassy carbon electrode. rsc.org The presence of a target analyte, such as 5-fluorouracil (B62378) or human serum albumin, interacts with the immobilized BTB, causing a measurable change in the dye's voltammetric peak current. rsc.orgresearchgate.net This indirect detection mechanism, where the dye acts as both a recognition element and an electrochemical probe, demonstrates the versatility of this class of compounds in sensor design. rsc.org Similar strategies could foreseeably be developed utilizing the specific redox properties of this compound.

Environmental and Industrial Research Applications of Bromoxylenol Blue

Wastewater Remediation and Dye Removal Studies Using Bromoxylenol Blue as a Model Pollutant

Due to its stable and complex aromatic structure, this compound is resistant to natural degradation, making it a persistent environmental pollutant. rsc.org This characteristic, combined with its widespread use, makes it an ideal model compound for research into wastewater treatment technologies. rsc.org

Mechanistic Investigations of Photocatalytic Degradation of this compound

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive oxygen species (ROS) upon light irradiation, which in turn degrade organic pollutants. researchgate.netscispace.com The mechanism of photocatalytic degradation of this compound typically involves the generation of electron-hole pairs in the semiconductor photocatalyst when exposed to light of sufficient energy. researchgate.net These charge carriers then react with water and dissolved oxygen to produce powerful oxidizing agents like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−). researchgate.net These radicals attack the chromophoric structure of the this compound molecule, leading to its decolorization and eventual mineralization into simpler, less harmful compounds like water and carbon dioxide. researchgate.netscispace.com

Several studies have explored the photocatalytic degradation of similar bromothymol blue dyes. For instance, research on titanium dioxide (TiO2) nanoparticles has shown that the degradation rate is influenced by factors such as pH and the dye's chemical structure. scirp.org In acidic conditions, the surface of TiO2 is positively charged, which can enhance the adsorption of anionic dyes like this compound, leading to more efficient degradation. scirp.org Ruthenium(II) bipyridyl complexes have also been investigated as photocatalysts, demonstrating the role of the complex in the degradation process under light illumination. aip.org Another study utilized biogenic selenium nanoparticles (Se NPs) for the photocatalytic degradation of bromothymol blue, achieving significant dye removal under UV light. scispace.com The process involves the creation of hydroxyl radicals that decompose the dye molecules. scispace.com

Research on Adsorptive Removal of this compound Using Novel Adsorbent Materials (e.g., Zeolites, Nanoparticles)

Adsorption is a widely studied method for dye removal due to its simplicity, high efficiency, and the potential for adsorbent regeneration. srce.hr Research has focused on developing novel and low-cost adsorbents with high surface area and specific functionalities for the effective removal of this compound from aqueous solutions.

Zeolites: Zeolites, with their porous structure and ion-exchange capabilities, have been investigated as adsorbents for this compound. Studies have shown that both unmodified and metal-incorporated zeolites can effectively adsorb the dye. srce.hrsrce.hr The adsorption capacity can be influenced by the type of zeolite and its surface properties. srce.hrresearchgate.net For example, a purely silicic zeolite (S-1) demonstrated a higher adsorption capacity for a similar dye, bromothymol blue, compared to other tested zeolites. srce.hrsrce.hr

Nanoparticles: Nanomaterials offer a large surface-area-to-volume ratio, making them highly effective adsorbents. Various nanoparticles have been researched for the removal of bromothymol blue, a closely related dye:

Nickel-doped Tin Oxide (Ni-doped SnO2) Nanoparticles: These have shown a high adsorptive removal efficiency of 91.7% for bromothymol blue. rsc.orgrsc.orgresearchgate.net The nickel doping enhances the surface activity and adsorption capacity. rsc.org

Gold Nanoparticles loaded on Activated Carbon (Au-NP-AC): This composite material has demonstrated a high adsorption capacity for bromothymol blue. researchgate.netdeswater.com

Cross-linked Chitosan-Adipic Acid/Al2O3 Nanoparticles: This eco-friendly nanocomposite has shown outstanding adsorption capability for bromothymol blue, attributed to electrostatic attraction and other interactions. nih.gov

Graphene Oxide Nanoparticles: The adsorption capacity of graphene oxide for bromophenol blue, another related dye, was found to be dependent on the particle size, with smaller particles exhibiting better performance. researchgate.net

Table 1: Adsorption Capacities of Various Nanomaterials for Bromothymol Blue (BTB) Removal
Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Reference
Ni-doped SnO₂ Nanoparticles90.90 rsc.orgrsc.orgresearchgate.net
Au-NP-AC95.24 researchgate.netdeswater.com
Cross-linked Chitosan-Adipic Acid/Al₂O₃ Nanoparticles527.3 nih.gov
Magnetic Mesoporous Silica Nanoparticles (Fe₃O₄-MSNs-PMETAC)Not specified, but follows Freundlich model mdpi.com
Activated Attapulgite Clay33.82 (calculated) sjpas.com

Application of Kinetic and Isotherm Models to this compound Adsorption Processes

To understand the mechanism and efficiency of the adsorption process, kinetic and isotherm models are applied to the experimental data.

Kinetic Models: These models describe the rate of dye uptake by the adsorbent.

Pseudo-first-order model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. srce.hrtubitak.gov.tr

Pseudo-second-order model: This model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. srce.hrsrce.hrresearchgate.netresearchgate.netdeswater.com Many studies on the adsorption of bromothymol blue and related dyes have found that the pseudo-second-order model provides a better fit to the experimental data, suggesting that chemisorption is the dominant mechanism. srce.hrsrce.hrresearchgate.netresearchgate.netdeswater.com

Intra-particle diffusion model: This model is used to identify the diffusion mechanism and rate-controlling steps. rsc.orgrsc.orgresearchgate.net

Isotherm Models: These models describe how the dye molecules distribute between the liquid phase and the solid phase at equilibrium.

Langmuir isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. srce.hrresearchgate.netdeswater.comtubitak.gov.tr It is often found to be a good fit for the adsorption of bromothymol blue at lower concentrations. rsc.orgrsc.orgresearchgate.net

Freundlich isotherm: This model is an empirical equation that describes multilayer adsorption onto a heterogeneous surface. srce.hrresearchgate.netdeswater.comtubitak.gov.tr It often provides a better fit at higher concentrations of bromothymol blue. rsc.orgrsc.orgresearchgate.net

Temkin isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. srce.hrresearchgate.net

Table 2: Kinetic and Isotherm Models Applied to Bromothymol Blue (and related dyes) Adsorption
AdsorbentBest Fit Kinetic ModelBest Fit Isotherm Model(s)Reference
Zeolites (S-1, ZSM-5, VS-1, CuZSM-5)Pseudo-second-orderLangmuir, Freundlich, Temkin srce.hrsrce.hrresearchgate.net
Au-NP-ACPseudo-second-orderLangmuir researchgate.netdeswater.com
Ni-doped SnO₂ NanoparticlesIntra-particle diffusionLangmuir (low conc.), Freundlich (high conc.) rsc.orgrsc.orgresearchgate.net
Cross-linked Chitosan-Adipic Acid/Al₂O₃ NanoparticlesPseudo-first-orderFreundlich nih.gov
Fe₃O₄-MSNs-PMETACPseudo-second-orderFreundlich mdpi.com
Activated Attapulgite ClayPseudo-second-orderLangmuir, Freundlich sjpas.com
Aluminum electrodes (Electrocoagulation)Pseudo-first-orderLangmuir, Freundlich tubitak.gov.tr

Research into the Assessment of Industrial Liquid Acidity and Trace Impurities using this compound

Beyond its use as a model pollutant, this compound serves as a valuable analytical tool in industrial settings for quality control and process monitoring. consolidated-chemical.com Its distinct color change over a specific pH range makes it a useful indicator for assessing the acidity of various industrial liquids. sigmaaldrich.com

This compound and its close relative, bromothymol blue, are employed as pH indicators in a variety of applications, including titrations and the preparation of buffer solutions. consolidated-chemical.comamarischemicalsolutions.com In industrial processes, maintaining a specific pH is often critical for product quality and reaction efficiency. This compound can be used to visually monitor the pH of solutions, ensuring they remain within the desired range. amarischemicalsolutions.com For example, it can be used in the food and beverage industry to check the acidity of products or in the pharmaceutical industry to ensure the correct pH of medications. amarischemicalsolutions.com

Furthermore, research has explored the use of this compound for the photometric determination of carboxylic acid impurities in organic liquids and polymers. sigmaaldrich.com This application is crucial for ensuring the purity of industrial chemicals and materials. The presence of acidic impurities can affect the performance and stability of the final product. By reacting with these impurities and exhibiting a color change, this compound allows for their quantification using spectrophotometric methods.

Biological and Biochemical Research Applications of Bromoxylenol Blue

Development and Optimization of Enzyme Activity Monitoring Assays with Bromoxylenol Blue

The ability of this compound to signal pH changes is harnessed in various enzyme assays where the enzymatic reaction produces or consumes acids or bases.

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the sn-2 ester bond in phospholipids, which results in the release of a free fatty acid and a lysophospholipid. nih.govbiorxiv.org This release of a fatty acid leads to a decrease in the pH of the reaction medium. A convenient colorimetric method has been established to quantify this activity by using a pH indicator to track the change in proton concentration. nih.gov

A simple and universal assay method has been developed and optimized using Bromothymol blue (a structurally related sulfonphthalein indicator) to continuously monitor PLA2 activity. nih.govmdpi.com In this assay, the hydrolysis of a phospholipid substrate, such as 3-palmitoyl-2-oleoyl-sn-glycero-1-phosphocholine (POPC), causes acidification of the medium, which is detected by the color change of the indicator. nih.govmdpi.com The activity can be measured with great accuracy using a UV-VIS spectrophotometer, making the method suitable for determining the kinetic parameters of different PLA2 isozymes and for screening potential inhibitors. nih.govmdpi.com

Research has shown that this assay is effective for various forms of substrate assemblies, including liposomes and mixed micelles. nih.gov However, some studies have noted that pH indicators themselves can sometimes interfere with the reaction; for instance, Bromothymol blue was reported to potentially inhibit phospholipase subunits in certain contexts, leading to variable results. biorxiv.org

Table 1: Bromothymol Blue-Based Assay for Phospholipase A2 (PLA2) Activity

Component Role Principle of Detection Research Finding
Phospholipase A2 (PLA2) Enzyme Catalyzes the hydrolysis of phospholipids. Activity is dependent on the substrate's aggregation form (e.g., liposomes, micelles). mdpi.com
Phospholipid (e.g., POPC) Substrate Is hydrolyzed to produce a free fatty acid and a lysophospholipid. nih.gov The nature of the substrate assembly significantly impacts enzyme kinetics. mdpi.com
Bromothymol Blue (BTB) pH Indicator Changes color in response to the pH drop caused by the release of the free fatty acid. nih.gov Allows for real-time, spectrophotometric tracking of enzyme activity and inhibition studies. nih.govmdpi.com

Carbonic anhydrase (CA) is an enzyme that catalyzes the rapid interconversion of carbon dioxide (CO₂) and water into bicarbonate and protons (H⁺). The production of these protons provides a basis for assaying CA activity using a pH indicator like Bromothymol blue. taylorandfrancis.comnih.gov The assay is based on monitoring the pH variation as the enzyme catalyzes the CO₂ hydration reaction. taylorandfrancis.comnih.gov

Several methods utilizing Bromothymol blue have been developed:

Potentiometric Assay: This method measures the time it takes for the pH of a buffered solution to drop by a specific amount (e.g., from 8.3 to 6.8) after the addition of CO₂-saturated water, both with and without the enzyme sample. taylorandfrancis.com The time required for the color change of Bromothymol blue is inversely related to the amount and activity of the CA enzyme present. taylorandfrancis.com

Qualitative Filter Paper Assay: In a simplified qualitative test, a filter paper is soaked in a buffered Bromothymol blue solution. biologists.com When a sample containing active CA is applied, it rapidly catalyzes the conversion of ambient CO₂ into carbonic acid, causing a localized color change from blue to yellow on the paper. biologists.com

In-Gel Activity Assay (Protonography): After separating proteins via non-denaturing polyacrylamide gel electrophoresis (PAGE), the gel can be stained with Bromothymol blue. tandfonline.com The gel is then immersed in CO₂-saturated water. researchgate.net The appearance of yellow bands on the blue background indicates the location of catalytically active CA enzymes, as the localized pH drops due to the enzymatic reaction. researchgate.net

L-asparaginase is an enzyme that catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia (B1221849). The release of ammonia increases the pH of the surrounding medium, a change that can be detected by a pH indicator. This principle is widely used in plate assays to screen for L-asparaginase-producing microorganisms, including fungi. nih.govresearchgate.net

While Bromothymol blue has been used for this purpose, where an increase in pH causes the indicator to turn blue, comparative studies have evaluated its effectiveness against other indicators. wikipedia.orgbiorxiv.org Research indicates that for screening fungi, the production of colored secondary metabolites can interfere with the color change of indicators like Bromothymol blue and phenol (B47542) red, making the zone of enzyme activity less distinct. nih.govresearchgate.net

One study reported that methyl red provided a more distinct and easily observable result (a bright yellow ring) compared to Bromothymol blue for determining fungal asparaginase (B612624) activity. nih.govwikipedia.org Another study concluded that Bromothymol blue was more sensitive and accurate than phenol red, showing a stronger color contrast and a larger enzyme activity ratio. biorxiv.org

Table 2: Comparison of pH Indicators for Fungal L-Asparaginase Screening

pH Indicator Principle of Detection Color Change (Active) Advantages Disadvantages/Limitations
Bromothymol Blue pH increases due to ammonia release from asparagine hydrolysis. Yellow/Green to Blue. wikipedia.orgbiorxiv.org Reported to be more sensitive and accurate than phenol red in some studies. biorxiv.org Color contrast can be indistinct due to interference from fungal pigments. nih.govresearchgate.net
Phenol Red pH increases due to ammonia release. Yellow to Pink/Red. wikipedia.org Commonly used in conventional screening methods. Contrast between hydrolyzed and unhydrolyzed zones may not be very evident. nih.govresearchgate.net
Methyl Red pH increases due to ammonia release. Red to Yellow. nih.gov Provides a distinct, bright yellow ring in the zone of activity, offering better contrast. nih.govwikipedia.org Not as commonly cited as phenol red for this specific application.

| Cresol Red | pH increases due to ammonia release. | Yellow to Reddish-Purple. biorxiv.org | Provides an alternative for semi-quantitative screening. | May have less color contrast compared to Bromothymol blue in some contexts. biorxiv.org |

pH Monitoring and Regulation in Biological Media and Cell Culture Systems

Maintaining a stable pH is critical for the optimal growth and viability of cells in culture. amarischemicalsolutions.comchemimpex.com Bromothymol blue is employed in cell culture media as a visual indicator of pH. amarischemicalsolutions.comchemimpex.com Its pH transition range of 6.0 (yellow) to 7.6 (blue) is well-suited for monitoring the typical physiological pH range of most cell cultures (around 7.2-7.4). consolidated-chemical.com

As cells metabolize nutrients, they often produce acidic byproducts (like lactic acid and CO₂), which lower the pH of the medium. This change is visually indicated by a shift in the indicator's color from blue towards green and then yellow, alerting researchers to the need to change the medium or adjust the culture conditions. amarischemicalsolutions.com Research has also demonstrated the use of Bromothymol blue for pH profiling and imaging of single cells, where the dye can enter cells and provide visual information about their intracellular pH environment, potentially helping to distinguish between different cell types, such as cancer and normal cells. nih.gov

Comparative Academic Studies of Bromoxylenol Blue with Other Ph Indicators

Comparative Analysis of Structural and Mechanistic Features within Sulfonphthalein Dyes

Bromoxylenol Blue and its counterparts—Bromophenol Blue, Bromothymol Blue, and Phenol (B47542) Red—belong to the sulfonphthalein class of pH indicators. sigmaaldrich.comgspchem.com Their fundamental structure consists of a sultone ring derived from phenolsulfonphthalein, which undergoes reversible structural changes in response to varying hydrogen ion concentrations. saudijournals.com The core mechanism for all these indicators involves the transition between different resonance structures, primarily a less conjugated, often yellow, acidic form and a more conjugated, blue or red, basic form. saudijournals.comwikipedia.org

In acidic conditions, the molecule typically exists in a protonated, cyclic sultone form or a zwitterionic state, which absorbs light at shorter wavelengths. gspchem.com As the pH increases, deprotonation of the phenolic hydroxyl groups occurs. This leads to the opening of the lactone ring and the formation of a highly conjugated quinoid structure, which is responsible for the color change to the basic hue. wikipedia.org

The distinct properties of each indicator arise from the different substituent groups attached to the phenol rings. These substituents, through their electron-donating or electron-withdrawing effects, alter the acidity (pKa) of the phenolic protons, thereby determining the specific pH range over which the color transition occurs. For instance, the presence of electron-withdrawing bromine atoms and electron-donating alkyl groups on the aromatic rings of this compound and Bromothymol Blue significantly influences their active pH ranges. wikipedia.orgchempap.org A spectrophotometric study of Xylenol Blue and this compound found their behavior in aqueous solutions to be similar to the related sulfonephthaleins, Thymol Blue and Bromothymol Blue. chempap.org The study noted that the electronegative bromine substituents on this compound shift its color transition to a lower pH region compared to the non-brominated Xylenol Blue. chempap.org

The following table provides a comparative overview of the structural features of these indicators.

Evaluation of Comparative Performance in Diverse Analytical Determinations

This compound and its analogs are widely used in various quantitative analytical determinations, primarily in acid-base titrations and spectrophotometry. Their performance is dictated by the sharpness and clarity of their color change at the equivalence point of a reaction.

Acid-Base Titrations: All four indicators are suitable for titrations, with the choice depending on the expected pH at the equivalence point. Bromophenol Blue is used for titrations of strong acids with weak bases, where the endpoint is in the acidic range (pH 3.0-4.6). gspchem.comgspchem.com this compound and Bromothymol Blue are ideal for titrations involving strong acids and strong bases, as their transition ranges are centered around neutral pH (pH 7). sigmaaldrich.comquora.com Phenol Red is employed when the equivalence point lies in the slightly basic region (pH 6.4-8.0), such as in the titration of a strong acid with a weak base or vice-versa under certain conditions. saudijournals.com

Photometric and Spectrophotometric Determinations: These indicators are valuable reagents in spectrophotometry. This compound is specifically utilized for the photometric determination of carboxylic acid impurities in organic liquids and polymers. sigmaaldrich.comscientificlabs.co.ukanalchemres.org Similarly, a method for the photometric determination of carboxylic acid impurities in petroleum products and other samples has been developed using an ion associate of Bromothymol Blue. researchgate.net Sulfonephthalein dyes, including Bromothymol Blue, are known to form ion associates with basic drugs, a principle used for the spectrophotometric determination of many pharmaceutical compounds. dergipark.org.tr For example, Bromothymol Blue has been used in extractive spectrophotometric methods to quantify drugs like diltiazem (B1670644) HCl and meloxicam. dergipark.org.tr Bromophenol Blue has also been used in similar methods for drug determination.

Optical Sensors: The distinct spectral changes of these dyes make them excellent candidates for immobilization in polymer matrices to create optical pH sensors. In one comparative study, an optical pH sensor was developed by immobilizing Bromothymol Blue and Phenol Red in a polyaniline film. aip.org The study found that the sensor doped with Bromothymol Blue was more sensitive to pH changes than the one with Phenol Red. aip.org This was attributed to the higher porosity and surface roughness of the Bromothymol Blue film, which allows for better interaction between the dye and the analyte. aip.org this compound has also been identified for its application in building pH sensors and developing optical sensors for high acidity measurements. sigmaaldrich.comscientificlabs.co.uk

Assessment of Relative Sensitivity and Effective pH Range Characteristics

The sensitivity of a pH indicator refers to how sharply its color changes for a given change in pH. A narrow transition range is often indicative of high sensitivity. The effective pH range is the specific region where this distinct color change occurs.

This compound and Bromothymol Blue share an identical effective pH range of 6.0 to 7.6, transitioning from yellow in the acidic form to blue in the basic form. sigmaaldrich.comarizona.edu This makes them particularly useful for monitoring pH changes around neutrality. wikipedia.org

Bromophenol Blue has a more acidic transition range, from pH 3.0 to 4.6 (yellow to blue/purple), making it highly sensitive to pH variations in acidic solutions. gspchem.com Phenol Red operates in a slightly more alkaline range than Bromothymol Blue, from pH 6.4 to 8.0 (yellow to red). saudijournals.com

The sensitivity within these ranges can be high. For Bromothymol Blue, within its transition range of pH 6-8, each intermediate shade of green can correspond to a pH change of approximately 0.2 units, offering good resolution. labxchange.org Outside this range (pH < 6 or pH > 8), it is a poor indicator of precise pH as the color remains constant. labxchange.org The sensitivity of these indicators can be harnessed in optical sensors, where even small changes in absorbance can be measured with high precision, allowing for pH measurements with a resolution down to ±0.01 pH units. acs.org

The table below summarizes the effective pH ranges and color transitions for each indicator.

Comparative Efficacy in Specific Biochemical or Chemical Assay Systems

The choice of indicator for a specific assay depends on the pH at which the assay is performed and the nature of the chemical change being monitored.

Enzyme Assays: Bromothymol Blue and Phenol Red have been used to monitor enzyme activity by detecting pH changes resulting from the enzymatic reaction. For instance, both have been used to monitor the activity of fungal asparaginase (B612624), where an increase in pH signals enzyme activity. wikipedia.org In this application, Phenol Red turns pink and Bromothymol Blue turns blue. wikipedia.org Bromothymol Blue is also used in assays for carbonic anhydrase activity by monitoring the pH decrease as CO₂ is hydrated to carbonic acid. taylorandfrancis.com

Gel Electrophoresis: Bromophenol Blue is widely used as a tracking dye in both agarose (B213101) and polyacrylamide gel electrophoresis. gspchem.comgspchem.com Its slight negative charge at moderate pH allows it to migrate with DNA or proteins, and its color front provides a visual indication of the progress of the electrophoresis run. gspchem.com Its efficacy lies not in pH indication in this context, but in its properties as a visible migration marker. gspchem.com

Cell Culture and Biological Monitoring: Phenol Red is frequently included in cell culture media as a pH indicator. saudijournals.com As cells metabolize, they produce acidic byproducts (like lactic acid), which lower the pH of the medium and cause the Phenol Red to change from red to yellow, providing a visual cue of cell viability and overgrowth. Bromothymol Blue is also used in biological contexts, such as detecting the presence of carbonic acid in demonstrations of respiration. wikipedia.org In obstetrics, it can be used to detect premature rupture of membranes, as amniotic fluid is typically alkaline (pH > 7.2) and will turn the indicator blue. wikipedia.org

DNA Interaction Studies: The interaction of sulfonephthalein dyes with biomolecules has been a subject of study. The binding of Bromothymol Blue, Bromophenol Blue, and Bromocresol Green to DNA has been investigated using UV/VIS spectroscopy to determine binding constants. researchgate.net Such studies are crucial for understanding potential interactions of these dyes in biological systems.

While direct comparative studies of this compound's efficacy against the other indicators in a single, specific assay system are not widely documented, its documented use in the photometric determination of carboxylic acids demonstrates its utility in targeted chemical analyses. sigmaaldrich.comanalchemres.org

Future Research Directions and Emerging Areas for Bromoxylenol Blue

Bromoxylenol blue, a member of the sulfonphthalein family of dyes, is recognized for its utility as a pH indicator. sigmaaldrich.com While traditionally used in applications like acid-base titrations, current and future research is poised to expand its role into more complex and technologically advanced domains. The inherent chemical structure of this compound provides a foundational platform for exploration in material science, supramolecular chemistry, and environmental technologies. The following sections outline key areas where future research could yield significant advancements.

Q & A

Q. What are the recommended procedures for safely handling Bromoxylenol Blue in laboratory settings?

Methodological Answer: this compound (CAS 40070-59-5) requires adherence to safety protocols due to its classification as harmful (R20/21/22: harmful if inhaled, in contact with skin, or swallowed). Key measures include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for powder handling to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in sealed containers at room temperature, away from incompatible substances like strong oxidizers .

Q. How should researchers prepare a this compound indicator solution for pH determination?

Methodological Answer: To prepare a 0.04% (w/v) indicator solution:

Solubility : this compound is sparingly soluble in water but dissolves in ethanol (20–30% v/v) or acetone .

Procedure :

  • Dissolve 0.1 g of powder in 1.5 mL of 4% NaOH.
  • Add 20 mL ethanol and dilute to 250 mL with distilled water.
  • Adjust pH to 7.0 using dilute HCl/NaOH if the color deviates from the intended transition range (pH 7.0) .

Calibration : Validate the solution against standard pH buffers (e.g., pH 6.0–8.0) to confirm λmax at 417 nm .

Q. What criteria should guide the selection of this compound as a pH indicator in aqueous solutions?

Methodological Answer: Consider the following:

  • pH Range : Optimal transition at pH 7.0 (color shift from yellow to blue), suitable for near-neutral systems like biological buffers .
  • Spectral Properties : Maximum absorbance at 417 nm in aqueous solutions, ideal for spectrophotometric detection .
  • Matrix Compatibility : Avoid use in strongly reducing/oxidizing environments, which may alter its sulfonephthalein structure .

Advanced Research Questions

Q. How can researchers determine the acidity constants (pKa) of this compound using spectroscopic methods?

Methodological Answer: The pKa can be determined via solution scanometry :

Instrumentation : Use a UV-Vis spectrophotometer with a 1 cm quartz cuvette.

Procedure :

  • Prepare solutions at varying pH (2.0–10.0) using universal buffers.
  • Record absorbance spectra (350–600 nm) and plot absorbance vs. pH at λmax (417 nm).
  • Apply the Henderson-Hasselbalch equation to calculate pKa from inflection points.

Validation : Compare results with literature values (e.g., pKa ≈ 7.0 at 25°C) .

Q. What experimental strategies are effective in resolving contradictions in safety data across different SDS for this compound?

Methodological Answer: Conflicting hazard classifications (e.g., acute toxicity in SDS A vs. no classification in SDS B) require:

  • Source Evaluation : Prioritize SDS from regulatory-compliant suppliers (e.g., GHS-aligned documents) .
  • Experimental Testing : Conduct acute toxicity assays (e.g., OECD 423 for oral LD50) to verify claims.
  • Literature Cross-Check : Refer to peer-reviewed toxicology studies (e.g., Anal. Bioanal. Chem. Res.) for consensus data .

Q. How does the solvation environment (e.g., water-alcohol mixtures) affect the spectral properties and indicator performance of this compound?

Methodological Answer: Solvent composition impacts:

  • λmax Shift : In ethanol-water mixtures, hypsochromic shifts (lower λmax) occur due to reduced polarity, altering the sulfonephthalein moiety’s electronic transitions .
  • pKa Variability : Dielectric constant changes in mixed solvents can shift pKa by 0.5–1.0 units.
  • Experimental Design : For electrophoresis (e.g., agarose gels), optimize alcohol concentration (10–20% ethanol) to maintain dye mobility and visibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.